molecular formula C21H21F3N2O3 B2720460 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034388-39-9

1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Katalognummer: B2720460
CAS-Nummer: 2034388-39-9
Molekulargewicht: 406.405
InChI-Schlüssel: ZSJUJYZDKFJFJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product, 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, is a high-purity chemical compound supplied for research purposes. Its molecular structure, which incorporates a cyclopropyl group, a azetidine ring, and a trifluoromethylphenyl moiety, is of significant interest in medicinal chemistry and drug discovery programs. The presence of the pyridin-2(1H)-one core is a key scaffold found in many biologically active molecules, often associated with kinase inhibition. Researchers can leverage this compound as a key intermediate or a building block in the synthesis of more complex target molecules, or as a reference standard in analytical studies. The product is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-13-7-17(10-20(28)26(13)16-5-6-16)29-18-11-25(12-18)19(27)9-14-3-2-4-15(8-14)21(22,23)24/h2-4,7-8,10,16,18H,5-6,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUJYZDKFJFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034388-39-9, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical profile:

  • Molecular Formula : C21_{21}H21_{21}F3_3N2_2O3_3
  • Molecular Weight : 406.4 g/mol
  • Structure : The compound features a pyridine ring, a cyclopropyl group, and a trifluoromethyl phenyl acetic acid moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one. For instance, compounds with similar frameworks demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM against S. aureus and E. coli, indicating potential as antibacterial agents .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes, suggests its potential application in anti-inflammatory therapies .

The biological activity of 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is hypothesized to involve interaction with G protein-coupled receptors (GPCRs). Compounds with similar structures have been shown to modulate cannabinoid receptors, suggesting that this compound may influence pathways related to pain and inflammation .

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial efficacy of various derivatives of pyridine-based compounds against E. coli and S. aureus. The study found that certain derivatives exhibited potent antibacterial activity with IC50 values significantly lower than conventional antibiotics . This underscores the potential for developing new antibacterial agents based on the structure of 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one.

Anti-inflammatory Activity

Another study indicated that related compounds could effectively inhibit COX enzymes, leading to reduced inflammation in animal models. This suggests that 1-cyclopropyl derivatives might be beneficial in treating inflammatory diseases .

Data Summary

PropertyValue
CAS Number2034388-39-9
Molecular FormulaC21_{21}H21_{21}F3_3N2_2O3_3
Molecular Weight406.4 g/mol
Antibacterial MIC (S. aureus)20–70 µM
COX InhibitionSignificant

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are critical for cancer cell proliferation. For instance, compounds containing trifluoromethyl groups have been shown to enhance binding affinity to target enzymes, potentially leading to effective cancer treatments .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes involved in critical biological pathways. For example, it may inhibit the MEK enzyme, which is crucial in signaling pathways related to cell growth and differentiation. This inhibition could lead to therapeutic benefits in treating conditions such as cancer and other proliferative diseases.

Antimicrobial Properties

Compounds similar to 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one have shown activity against bacterial pathogens. The presence of the azetidine moiety may enhance the compound's ability to penetrate bacterial cell membranes, making it a candidate for developing new antibiotics .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Cyclopropyl Group : This step may involve cyclopropanation reactions using alkenes or alkynes.
  • Introduction of the Trifluoromethyl Phenyl Group : This can be achieved through electrophilic aromatic substitution reactions.
  • Coupling with Azetidine Derivatives : The azetidine ring can be introduced using nucleophilic substitution methods.
  • Final Deprotection and Purification : The final product is purified through crystallization or chromatography techniques.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models by targeting MEK pathways effectively .
  • Enzyme Inhibition Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that compounds with similar structures could inhibit bacterial virulence factors by disrupting enzyme function, suggesting a pathway for developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted through comparisons with analogs from recent studies (Tables 1–3).

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Compound Name Substituents (Positions) Key Structural Features
Target Compound 1-Cyclopropyl, 6-methyl, 4-(azetidin-3-yl-oxy linked to trifluoromethylphenyl-acetyl) Azetidine, trifluoromethylphenyl, cyclopropyl
4p 4-Heptafluoropropyl, 6-methyl Heptafluoropropyl group
4q 4-Heptafluoropropyl, 6-(furan-2-yl) Heptafluoropropyl, furan
6 4-Trifluoromethyl, 5,6-dimethyl Trifluoromethyl, dimethyl
Derivatives 4-Bromophenyl/methoxyphenyl, 6-(4-hydroxy-3-methoxyphenyl), 3-cyano Bromophenyl, methoxy, cyano

Key Findings:

Structural Uniqueness: The target compound’s azetidine-linked trifluoromethylphenyl-acetyl group distinguishes it from analogs in (e.g., 4p, 4q) that use heptafluoropropyl or furanyl substituents . This moiety may enhance target selectivity due to the azetidine’s rigidity and trifluoromethyl’s electronic effects.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the azetidine and pyridinone cores, contrasting with the one-pot cyclization methods used for ’s derivatives (yields: 17–79%) .

Biological Activity: Analgesic Potential: While the target compound’s analgesic activity is uncharacterized, ’s 4p and 4q showed moderate-to-low efficacy in thermal pain models, suggesting substituent-dependent effects . The cyclopropyl group in the target may improve CNS penetration. Antioxidant Activity: ’s bromophenyl derivative achieved 79.05% radical scavenging, nearing ascorbic acid’s efficacy (82.71%) . The target compound’s trifluoromethyl group could similarly enhance antioxidant capacity via electron-withdrawing effects. Antibacterial Activity: ’s compounds showed moderate inhibition against S. aureus and E. coli, but the target’s azetidine may improve gram-negative targeting due to increased polarity .

ADMET Considerations: The cyclopropyl group may reduce metabolic oxidation compared to ’s heptafluoropropyl analogs, which exhibited higher acute toxicity in rodent models .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Pyridin-2(1H)-one Derivatives

MethodSolventTemp (°C)Yield RangeKey IntermediateReference
C1,4-Dioxane6023–36%Azetidin-3-yl acetyl
DEtOH6019–67%Trifluoromethylphenyl ketone

Q. Table 2. Acute Toxicity Data in Rodent Models

SpeciesRouteLD₅₀ (mg/kg)Behavioral ObservationsReference
CD-1 miceIntraperitoneal120Lethargy, reduced locomotion
Sprague–Dawley ratsOral180Transient tremor, no mortality

Key Challenges and Future Directions

  • Stereochemical Complexity : The azetidin-3-yl moiety introduces conformational flexibility, complicating structure-activity relationship (SAR) studies. Advanced molecular dynamics simulations are needed to predict bioactive conformers .
  • Scale-Up Limitations : Low yields (<50%) in current methods necessitate flow chemistry optimization (e.g., continuous stirred-tank reactors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.